![molecular formula C17H13FN2O2S B2889828 (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one CAS No. 347371-08-8](/img/structure/B2889828.png)
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound characterized by its unique chemical structure It features a benzylidene group attached to a thioxoimidazolidinone core, with a fluorobenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thioxoimidazolidinone core, which can be synthesized from the reaction of an appropriate amine with carbon disulfide and an alkylating agent. The benzylidene group is then introduced through a condensation reaction with 4-[(4-fluorobenzyl)oxy]benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.
Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- (5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
Uniqueness
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorobenzyl ether group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a compound belonging to the class of 2-thioxoimidazolidin-4-one derivatives, which have garnered attention for their diverse biological activities, including anticancer and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a thioxoimidazolidin core, which is essential for its biological activity. The presence of the fluorobenzyl moiety enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of 2-thioxoimidazolidin-4-one derivatives, including the compound .
-
Cytotoxicity Against HepG2 Cells :
- The compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.017 µM, outperforming standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
- Mechanism of Action : The compound induces apoptosis by modulating key apoptotic pathways. It enhances the expression of pro-apoptotic genes such as p53, PUMA, and Caspases 3, 8, and 9 while inhibiting the anti-apoptotic Bcl-2 gene . Additionally, it affects the PI3K/AKT signaling pathway, which is crucial in cancer cell survival and proliferation.
- In Vivo Studies :
Antibacterial Activity
The antibacterial potential of this compound has also been investigated:
- Inhibition of Bacterial Growth :
- Compounds with similar structural features demonstrated significant antibacterial effects against various strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL .
- The structure-activity relationship indicates that modifications at the thioxoimidazolidin ring enhance antibacterial efficacy.
Summary of Key Studies
Study | Compound | IC50 (µM) | Target | Findings |
---|---|---|---|---|
Compound 4 | 0.017 | HepG2 Cells | Induces apoptosis; modulates PI3K/AKT pathway | |
C5 & C6 | ≤31.25 | Staphylococcus aureus | Significant antibacterial activity; biofilm inhibition |
Case Studies
- Cytotoxic Mechanism Exploration :
- Antibacterial Efficacy :
Properties
IUPAC Name |
(5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-5-1-12(2-6-13)10-22-14-7-3-11(4-8-14)9-15-16(21)20-17(23)19-15/h1-9H,10H2,(H2,19,20,21,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMRYUAXOXRQJX-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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